molecular formula C13H12N2O B15313664 2-Phenoxybenzimidamide

2-Phenoxybenzimidamide

Cat. No.: B15313664
M. Wt: 212.25 g/mol
InChI Key: FSZDTVMAPCWGJT-UHFFFAOYSA-N
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Description

2-Phenoxybenzimidamide is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole ring substituted with a phenoxy group at the 2-position and an amidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxybenzimidamide typically involves the condensation of ortho-phenylenediamine with phenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate benzimidazole, which is then converted to the desired amidine derivative.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Phenoxybenzimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Investigated for its potential therapeutic effects in treating cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxybenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antiproliferative effects.

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Similar structure but lacks the phenoxy group.

    2-Phenoxybenzimidazole: Similar structure but lacks the amidine group.

    2-Phenoxybenzimidazoline: Reduced form of 2-Phenoxybenzimidamide.

Uniqueness: this compound is unique due to the presence of both the phenoxy and amidine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-phenoxybenzenecarboximidamide

InChI

InChI=1S/C13H12N2O/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H3,14,15)

InChI Key

FSZDTVMAPCWGJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=N)N

Origin of Product

United States

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